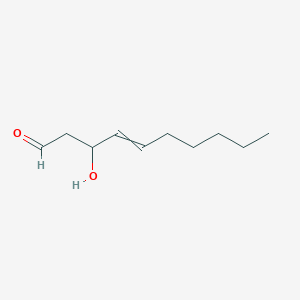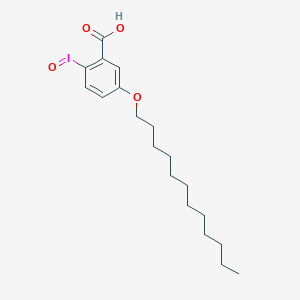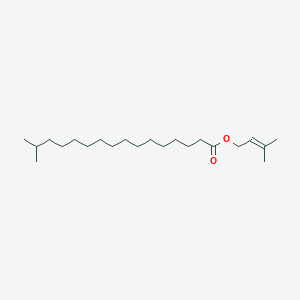
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” is an organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems. This compound features a benzene ring substituted with various alkyl and alkoxy groups, which can significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” typically involves several steps:
Alkylation of Benzene: The initial step may involve the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with 4-(1-methylethyl)phenyl: Finally, the compound may undergo a substitution reaction with 4-(1-methylethyl)phenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, Lewis acids.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro compounds, sulfonic acids.
Wissenschaftliche Forschungsanwendungen
This compound may have various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In general, aromatic hydrocarbons can interact with biological molecules through hydrophobic interactions and pi-stacking. The presence of alkyl and alkoxy groups can influence its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Anisole: Features a methoxy group attached to the benzene ring.
Uniqueness
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties compared to simpler aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
125796-73-8 |
|---|---|
Molekularformel |
C22H30O |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-(2-ethylbutyl)-4-[(4-propan-2-ylphenyl)methoxy]benzene |
InChI |
InChI=1S/C22H30O/c1-5-18(6-2)15-19-9-13-22(14-10-19)23-16-20-7-11-21(12-8-20)17(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 |
InChI-Schlüssel |
BEIOHSRNNJXPSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)


![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
